molecular formula C14H16ClNO2 B2586747 2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287266-65-1

2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2586747
M. Wt: 265.74
InChI Key: XCTCEABWFPZACQ-UHFFFAOYSA-N
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Description

2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid , also known as Methyl (S)-2-amino-2-(2-chlorophenyl)acetate , is a chemical compound with the following properties:



  • IUPAC Name : (2R,3R)-2,3-dihydroxybutanedioic acid compound with methyl (2S)-amino (2-chlorophenyl)ethanoate (1:1)

  • Molecular Formula : C<sub>9</sub>H<sub>10</sub>ClNO<sub>2</sub> • C<sub>4</sub>H<sub>6</sub>O<sub>6</sub>

  • Molecular Weight : 349.72 g/mol

  • CAS Number : 141109-15-1



Synthesis Analysis

The synthesis of ketamine, which is closely related to this compound, involves several steps. In a new and efficient protocol, ketamine is synthesized using a hydroxy ketone intermediate. The process can be summarized as follows:



  • Cyclohexanone Reaction : Cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent.

  • Dehydration : Dehydration occurs in the presence of an acidic ionic liquid (1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate) to obtain 1-(2-chlorophenyl)-cyclohexene.

  • Oxidation : The synthesized alkene undergoes oxidation by potassium permanganate, yielding a corresponding hydroxy ketone intermediate.

  • Imination : The intermediate is iminated by methyl amine.

  • Rearrangement : Finally, the obtained imine rearranges at elevated temperature to produce ketamine.


This procedure offers advantages over traditional methods, including the absence of toxic bromine, high reaction yields, and the use of safe materials.



Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic pentane ring with a chlorophenyl group attached. The presence of the amino and carboxylic acid functional groups contributes to its biological activity.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including imination, oxidation, and rearrangement. These reactions are essential for its synthesis and subsequent biological effects.



Physical And Chemical Properties Analysis


  • Physical Form : Solid

  • Purity : 98%

  • Storage Temperature : Keep in a dark place under inert atmosphere at room temperature


Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)


Future Directions

Further research is needed to explore the compound’s pharmacological properties, potential therapeutic applications, and safety profile. Investigating its interactions with specific receptors and cellular pathways could provide valuable insights.


properties

IUPAC Name

2-amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-10-4-2-1-3-9(10)5-13-6-14(7-13,8-13)11(16)12(17)18/h1-4,11H,5-8,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTCEABWFPZACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid

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